molecular formula C22H26N2O3S B12158733 2-(2-methylbenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-(2-methylbenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12158733
M. Wt: 398.5 g/mol
InChI Key: HZHQJHODXLPTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylbenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylbenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-methylbenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-(2-methylbenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methylbenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives, such as:

Uniqueness

The uniqueness of 2-(2-methylbenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its specific structural features, such as the presence of both the 2-methylbenzamido and oxolan-2-ylmethyl groups.

Biological Activity

The compound 2-(2-methylbenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N2O2SC_{16}H_{20}N_2O_2S, with a molecular weight of approximately 304.41 g/mol. The structure features a benzothiophene core, which is often associated with various biological activities, including anti-inflammatory and analgesic effects.

Biological Activity Overview

Research indicates that compounds containing the benzothiophene moiety exhibit a range of biological activities:

  • Analgesic Activity : Studies have demonstrated that derivatives of benzothiophene can produce significant analgesic effects. For instance, a study using the "hot plate" method on mice showed that certain benzothiophene derivatives had stronger analgesic effects than traditional analgesics like metamizole .
  • Antimicrobial Properties : Substituted benzothiophenes have been evaluated for their antimicrobial activity against various strains of bacteria. In one study, certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Inhibition of Pro-inflammatory Cytokines : Some studies suggest that benzothiophene derivatives may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and pain .
  • Antibacterial Mechanisms : The antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study 1: Analgesic Effects

A study conducted on outbred white mice assessed the analgesic effects of several benzothiophene derivatives using the "hot plate" method. The results indicated that the tested compounds significantly increased pain threshold compared to control groups, suggesting effective analgesic properties.

CompoundDose (mg/kg)Pain Threshold Increase (s)
Compound A1015
Compound B2025
Control-5

Case Study 2: Antimicrobial Activity

A screening of various benzothiophene derivatives against Staphylococcus aureus revealed promising results:

CompoundMIC (µg/mL)Activity Against
Compound C4MRSA
Compound D8MSSA
Control Antibiotic1MSSA

These findings highlight the potential for developing new antimicrobial agents based on the benzothiophene scaffold.

Properties

Molecular Formula

C22H26N2O3S

Molecular Weight

398.5 g/mol

IUPAC Name

2-[(2-methylbenzoyl)amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H26N2O3S/c1-14-7-2-3-9-16(14)20(25)24-22-19(17-10-4-5-11-18(17)28-22)21(26)23-13-15-8-6-12-27-15/h2-3,7,9,15H,4-6,8,10-13H2,1H3,(H,23,26)(H,24,25)

InChI Key

HZHQJHODXLPTLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.